molecular formula C9H17N B3065247 2-Aminomethylbicyclo[2.2.2]octane CAS No. 33511-80-7

2-Aminomethylbicyclo[2.2.2]octane

Cat. No. B3065247
CAS RN: 33511-80-7
M. Wt: 139.24 g/mol
InChI Key: BJKYXIYHGINFPX-UHFFFAOYSA-N
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Description

“2-Aminomethylbicyclo[2.2.2]octane” is a compound that is structurally similar to "2-Methylbicyclo[2.2.2]octane" . The latter is a compound with the molecular formula C9H16 .


Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit, which are structurally similar to 11b-HSD1 inhibitors, involves sequential usage of the Diels–Alder reaction, C-allylation, and ring-closing metathesis (RCM) as the key steps .


Molecular Structure Analysis

The molecular structure of “2-Methylbicyclo[2.2.2]octane”, a compound similar to “2-Aminomethylbicyclo[2.2.2]octane”, has a molecular weight of 124.223 Da .


Chemical Reactions Analysis

Interactions between the NO2 group and 13 different substituents were investigated computationally for bicyclo[2.2.2]octane (BCO) and benzene substituted at 1,4 and 1,3 positions in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methylbicyclo[2.2.2]octane”, a compound similar to “2-Aminomethylbicyclo[2.2.2]octane”, include a normal boiling temperature, critical temperature, and critical pressure .

Scientific Research Applications

Synthesis and Stereochemistry

2-Aminomethylbicyclo[2.2.2]octane and its derivatives have been a subject of interest in synthetic chemistry. Studies have focused on the synthesis of various enantiomers of aminobicyclo[2.2.2]octane derivatives, exploring efficient synthesis methods and analyzing the stereochemistry of these compounds. For instance, the synthesis of different enantiomers of 2,3-diendo- and 3-endo-aminobicyclo[2.2.2]octane derivatives was achieved through isomerization, hydrogenation, and hydrolysis, with their stereochemistry determined by NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).

Molecular Structure Analysis

In-depth analysis of the molecular structure of compounds related to 2-aminomethylbicyclo[2.2.2]octane has been conducted. Studies include the structural investigation of compounds like 4-aza-1-azoniabicyclo[2.2.2]octane and related compounds, revealing insights into their intramolecular hydrogen bonding and three-dimensional network formation (Arman et al., 2011).

Biological Activity

A significant area of research has been the exploration of the biological activities of 2-aminomethylbicyclo[2.2.2]octane derivatives. These studies have investigated the antiprotozoal activities of various derivatives against pathogens such as Trypanosoma b. rhodesiense and Plasmodium falciparum, contributing valuable insights into the development of potential therapeutic agents (Seebacher et al., 2006).

Peptide Research

The compound has also been researched in the context of peptide chemistry. For example, studies have been conducted to investigate the ability of (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid to induce reverse turns into peptides, contributing to the field of peptide and peptidomimetic design (André et al., 2012).

Catalysis and Organic Reactions

Research has been done on the use of related compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) in catalyzing reactions, highlighting its utility in synthetic organic chemistry. These studies have explored the catalytic activities of such compounds in various chemical reactions, offering insights into more efficient and effective synthesis methods (Fan et al., 2006).

Future Directions

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit is less explored. Future directions could involve expanding this approach to an endo-tricyclo[4.2.2.02,5]decene derivative, which is a useful monomer for polymer synthesis . Additionally, the design of new saturated bioisosteres with improved physicochemical properties is a promising area of research .

properties

IUPAC Name

2-bicyclo[2.2.2]octanylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKYXIYHGINFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304831
Record name 2-Aminomethylbicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethylbicyclo[2.2.2]octane

CAS RN

33511-80-7
Record name 2-Aminomethylbicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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